molecular formula C17H17NO4 B8042239 ethyl N-(3-phenacyloxyphenyl)carbamate

ethyl N-(3-phenacyloxyphenyl)carbamate

Cat. No.: B8042239
M. Wt: 299.32 g/mol
InChI Key: SBSSOPAYCPLSIX-UHFFFAOYSA-N
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Description

Ethyl N-(3-phenacyloxyphenyl)carbamate is a carbamate derivative featuring a carbamate group (-O-CO-NH-) linked to a phenyl ring substituted at the 3-position with a phenacyloxy moiety (-O-C(O)-CH₂-C₆H₅). This structure combines aromatic and ketone functionalities, which may influence its physicochemical properties and biological activity. Carbamates are widely studied for applications ranging from agrochemicals (e.g., herbicides) to pharmaceuticals, with their activity often modulated by substituents on the aromatic ring or the carbamate group itself .

Properties

IUPAC Name

ethyl N-(3-phenacyloxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-21-17(20)18-14-9-6-10-15(11-14)22-12-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSSOPAYCPLSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-phenacyloxyphenyl)carbamate typically involves the reaction of 3-phenacyloxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3-phenacyloxyaniline attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the carbamate linkage.

Reaction Conditions:

    Reactants: 3-phenacyloxyaniline, ethyl chloroformate

    Base: Triethylamine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-phenacyloxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the phenacyloxy moiety can be reduced to form alcohol derivatives.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various alkyl or aryl carbamates

Scientific Research Applications

Ethyl N-(3-phenacyloxyphenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl N-(3-phenacyloxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

Structure: CH₃CH₂-O-CO-NH₂. Key Differences: Ethyl carbamate lacks aromatic substituents, making it simpler and smaller. Carcinogenicity: Ethyl carbamate is a well-documented carcinogen, inducing lung adenomas, hepatic carcinomas, and neurofibrosarcomas in rodents. Its potency is attributed to metabolic activation via cytochrome P450 enzymes (CYP2E1) to reactive intermediates like vinyl carbamate and vinyl carbamate epoxide . Metabolism: Unlike ethyl N-(3-phenacyloxyphenyl)carbamate, ethyl carbamate’s small size facilitates rapid oxidation.

Vinyl Carbamate

Structure: CH₂=CH-O-CO-NH₂. Key Differences: The vinyl group enhances reactivity, enabling epoxidation. Carcinogenicity: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in mice, inducing skin tumors, lung adenomas, and liver tumors at lower doses. Its mutagenicity in Salmonella typhimurium assays further underscores its potency . Metabolism: Direct epoxidation of the vinyl group generates electrophilic intermediates.

Phenyl Alkyl Carbamates (e.g., 4-Chloro-2-Substituted Phenyl Carbamates)

Structure: Aromatic rings with chloro substituents and variable alkyl chains (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates). Key Differences: These compounds prioritize halogenated aromatic systems over ketone-containing substituents. Lipophilicity: HPLC-derived log k values for phenyl alkyl carbamates increase with longer alkyl chains (e.g., log k = 1.2–3.5 for C1–C9 chains). The phenacyloxy group in the target compound may confer intermediate lipophilicity, balancing aromatic bulk and polar ketone functionality .

Ethyl N-(3-Fluorophenyl)carbamate

Structure: C₉H₁₀FNO₂, with a fluorine atom at the phenyl 3-position. Key Differences: Fluorine’s electronegativity alters electronic properties vs. the phenacyloxy group. Physicochemical Impact: Fluorine reduces basicity and enhances metabolic stability.

Desmedipham (Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate)

Structure: Features a phenylamino carbonyloxy substituent. Key Differences: Desmedipham’s urea-like linkage contrasts with the phenacyloxy group. Application: A commercial herbicide, desmedipham’s activity relies on the phenylamino group for acetyl-CoA carboxylase inhibition. The target compound’s phenacyloxy moiety may shift bioactivity toward different targets .

Data Tables

Table 1: Carcinogenic Potency of Selected Carbamates

Compound Carcinogenic Activity (Rodent Models) Key Metabolites Mutagenicity (S. typhimurium)
Ethyl carbamate High (lung, liver tumors) Vinyl carbamate (hypothetical) Non-mutagenic
Vinyl carbamate Very high (skin, lung, liver tumors) Vinyl carbamate epoxide Mutagenic (TA100, TA1535)
This compound* Predicted low (steric hindrance) Not characterized Not tested

*Inferred from structural analogs.

Table 2: Lipophilicity and Structural Features

Compound log k (HPLC) Key Substituents Molecular Weight
Ethyl carbamate 0.8 Ethyl group 89.09 g/mol
4-Chloro-2-(dichlorophenyl)carbamate 2.1–3.5 Chlorinated phenyl, alkyl chains ~300–400 g/mol
Ethyl N-(3-fluorophenyl)carbamate 1.9 Fluorophenyl 183.18 g/mol
This compound* ~2.5–3.0 Phenacyloxy, phenyl ~299.3 g/mol

*Estimated based on substituent contributions .

Mechanistic and Health Implications

  • The phenacyloxy group in the target compound likely impedes analogous activation due to steric and electronic effects.
  • Toxicity Profile : While ethyl carbamate poses significant health risks (MOE = 1,875 in Chinese liquor consumers ), the target compound’s structural complexity may reduce bioavailability and metabolic activation, lowering acute toxicity.
  • Regulatory Considerations : Ethyl carbamate is regulated in beverages (e.g., Canada’s 150 µg/L limit ). Structural analogs like desmedipham are regulated as herbicides, highlighting the need for compound-specific risk assessments .

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